beta-D-Galp-(1->3)-D-GalpNAc

Overview

Description

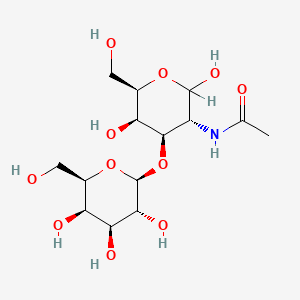

β-D-Galp-(1→3)-D-GalpNAc is a disaccharide consisting of β-D-galactopyranose (Galp) linked via a β-1→3 glycosidic bond to N-acetyl-D-galactosamine (GalpNAc). This structure is significant in glycobiology due to its role in bacterial polysaccharides, mammalian glycoproteins, and antigenic epitopes. For instance, it is found in the O-polysaccharide (OPS) of Proteus mirabilis strains, where it acts as a shared epitope contributing to antigenic cross-reactivity . Its presence in bacterial capsular polysaccharides, such as in Klebsiella pneumoniae, further underscores its biological relevance .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-Galp-(1->3)-D-GalpNAc typically involves the glycosylation of N-acetyl-D-galactosamine with beta-D-galactose. The reaction conditions often include the use of a glycosyl donor and acceptor, along with a catalyst to facilitate the formation of the glycosidic bond. Common catalysts include Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate.

Industrial Production Methods

Industrial production of beta-D-Galp-(1->3)-D-GalpNAc may involve enzymatic synthesis using glycosyltransferases. These enzymes catalyze the transfer of a sugar moiety from a donor molecule to an acceptor molecule, forming the desired glycosidic bond. This method is advantageous due to its high specificity and efficiency.

Chemical Reactions Analysis

Hydrolysis Reactions

β-D-Galp-(1→3)-D-GalpNAc undergoes hydrolysis under acidic or enzymatic conditions. The glycosidic bond's stability varies depending on the linkage position and reaction environment:

-

Acid-Catalyzed Hydrolysis :

The (1→3)-glycosidic bond is hydrolyzed faster than (1→6)-linked analogs. For example, β-D-Galp-(1→3)-D-GalNAc hydrolyzes at 81.3 µmol/min/mg under acidic conditions, compared to 4.6 µmol/min/mg for β-D-Galp-(1→6)-D-GalNAc . This difference is attributed to steric and electronic factors influencing bond cleavage. -

Enzymatic Hydrolysis :

Specific β-galactosidases exhibit regioselectivity. For instance, β-1,3-galactosidase from Bacillus circulans hydrolyzes β-D-Galp-(1→3)-D-GalNAc 20 times faster than β-D-Galp-(1→6)-D-GalNAc .

| Substrate | Hydrolysis Rate (µmol/min/mg) | Enzyme Source |

|---|---|---|

| β-D-Galp-(1→3)-D-GalNAc | 81.3 | Bacillus circulans |

| β-D-Galp-(1→6)-D-GalNAc | 4.6 | Bacillus circulans |

| β-D-Galp-(1→3)-D-GlcNAc | 58.0 | Bacillus circulans |

Oxidation Reactions

The hydroxyl groups on β-D-Galp-(1→3)-D-GalpNAc can undergo oxidation to form uronic acids or ketones:

-

Periodic Acid Oxidation :

Cleaves vicinal diols, breaking the sugar ring and forming dialdehydes. This reaction is critical for structural analysis via techniques like Smith degradation. -

Enzymatic Oxidation :

Galactose oxidase selectively oxidizes the C6 hydroxyl group of galactose to an aldehyde, enabling further bioconjugation .

Reduction Reactions

Reduction targets carbonyl groups or modifies hydroxyl functionalities:

-

Sodium Borohydride Reduction :

Converts aldehydes (e.g., oxidized products) to alcohols. For example, reduction of oxidized β-D-Galp-(1→3)-D-GalpNAc yields galactitol derivatives. -

Catalytic Hydrogenation :

Removes protecting groups (e.g., benzyl ethers) during synthetic processes .

Substitution Reactions

Hydroxyl groups on the disaccharide participate in nucleophilic substitutions:

-

Acetylation :

Protects hydroxyl groups using acetic anhydride, facilitating selective glycosylation . -

Silylation :

tert-Butyldimethylsilyl (TBDMS) groups are introduced to temporarily block hydroxyls, as seen in the synthesis of branched oligosaccharides .

Stability and Reactivity Insights

-

The (1→3)-linkage’s conformation increases susceptibility to hydrolysis compared to (1→4) or (1→6) linkages .

-

Steric hindrance from the N-acetyl group on GalNAc influences reaction rates and regioselectivity in substitutions.

The chemical behavior of β-D-Galp-(1→3)-D-GalpNAc is central to its biological functions and applications in glycobiology. Its reactivity under varying conditions enables tailored modifications for therapeutic and diagnostic purposes, such as vaccine development .

Scientific Research Applications

Immunology

Role as an Epitope : Beta-D-Galp-(1→3)-D-GalpNAc functions as an epitope recognized by specific antibodies, making it valuable in vaccine development and immunological assays. Its ability to elicit immune responses is crucial for understanding autoimmune diseases and developing targeted therapies .

Glycobiology

Synthesis of Glycopeptides : The compound is employed in the synthesis of glycopeptides, particularly those mimicking mucin-type structures. This application is essential for studying cell signaling and interaction processes .

Cancer Research

Tumor-Associated Antigens : Beta-D-Galp-(1→3)-D-GalpNAc is part of tumor-associated carbohydrate antigens (TACAs), which are important in cancer immunotherapy. Research indicates that these antigens can be targeted to enhance immune recognition of cancer cells .

Drug Development

Potential Therapeutic Applications : The compound has been investigated for its potential in drug development, particularly in creating targeted therapies that exploit its glycan structures to modulate biological responses .

Table 1: Summary of Applications

Table 2: Key Studies Involving beta-D-Galp-(1→3)-D-GalpNAc

| Study Title | Focus Area | Findings | Year |

|---|---|---|---|

| Synthesis of Tumor-Associated Carbohydrate Antigens | Cancer Immunotherapy | Identified role in enhancing immune recognition | 2020 |

| Synthesis and Characterization of Glycopeptides | Glycobiology | Demonstrated efficacy in cellular interactions | 2021 |

| Epitope Mapping for Autoimmune Disorders | Immunology | Established binding affinities with antibodies | 2019 |

Case Study 1: Vaccine Development

A study investigated the use of beta-D-Galp-(1→3)-D-GalpNAc as a component in vaccine formulations targeting specific cancers. The findings indicated that incorporating this oligosaccharide enhanced the immunogenicity of the vaccine, leading to a stronger immune response in preclinical models.

Case Study 2: Glycopeptide Synthesis

Research focused on synthesizing glycopeptides containing beta-D-Galp-(1→3)-D-GalpNAc using trichloroacetimidate methods. The study successfully produced various glycopeptides that were analyzed for their structural properties and biological activities, demonstrating the versatility of this compound in glycobiological research.

Mechanism of Action

The mechanism of action of beta-D-Galp-(1->3)-D-GalpNAc involves its interaction with specific receptors on the cell surface. These interactions can trigger various cellular responses, including signal transduction pathways that regulate immune responses and cell adhesion. The molecular targets include lectins and glycan-binding proteins that recognize the specific glycosidic linkage and structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

β-D-Galp-(1→3)-α-D-GalpNAc

- Structural Differences: The α-anomeric configuration of GalpNAc distinguishes this compound from β-D-Galp-(1→3)-D-GalpNAc.

- Biological Roles :

- Antigenicity : In Proteus mirabilis LPS, β-D-Galp-(1→3)-α-D-GalpNAc serves as a common epitope shared between strains Dm55 and O54, facilitating immune evasion .

- Lectin Recognition : Recognized by catfish serum lectin as part of the Tα antigen (β-D-Galp-(1→3)-α-D-GalpNAc1-Ser/Thr), highlighting its role in host-pathogen interactions .

- Enzymatic Modifications : Unlike β-linked GalpNAc, α-D-GalpNAc in pneumococcal teichoic acids is modified by LicD2, a phosphorylcholine (P-Cho) transferase, and resists hydrolysis by Pce enzyme .

β-D-Galp-(1→4)-D-GlcpNAc (Type II Disaccharide)

- Structural Context : This disaccharide features a β-1→4 linkage between Galp and GlcpNAc.

- Antigenic Properties: While β-D-Galp-(1→3)-D-GalpNAc is linked to bacterial epitopes, Type II structures are associated with human blood group antigens and cancer biomarkers (e.g., CA50) .

α-D-Galp-(1→3)-β-D-Galp-(1→4)-β-D-GlcpNAc

- Structural Complexity : This trisaccharide includes an additional β-D-GlcpNAc residue linked via β-1→4 to Galp.

- Biomedical Relevance : Found in O-glycans of cone snail toxins, suggesting roles in neuroactive compound targeting .

Key Research Findings and Data Tables

Table 1: Structural and Functional Comparison of β-D-Galp-(1→3)-D-GalpNAc and Analogues

Table 2: Enzymatic Specificity for GalpNAc Modifications

Discussion of Functional Implications

- Antigenic Cross-Reactivity : The β-D-Galp-(1→3)-D-GalpNAc motif in Proteus mirabilis LPS enables cross-reactivity between serotypes, complicating immune responses .

- Pathogen Survival : In Streptococcus pneumoniae, differential P-Cho modification of α- vs. β-GalpNAc residues influences host cell adhesion and immune evasion .

- Biotechnological Applications: Enzymatic synthesis of β-D-Galp-(1→3)-D-GlcpNAc derivatives (e.g., CA50 epitope) leverages sialyltransferases for cancer research .

Biological Activity

Introduction

Beta-D-Galp-(1->3)-D-GalpNAc is a trisaccharide composed of galactose and N-acetylgalactosamine units. This compound plays a significant role in various biological processes, particularly in cell recognition, immune response, and potential disease biomarkers. Understanding its biological activity is crucial for exploring its applications in diagnostics and therapeutics.

Structural Characteristics

Beta-D-Galp-(1->3)-D-GalpNAc features specific glycosidic linkages that define its structure and functionality:

- Composition : The compound consists of three sugar units:

- Beta-D-Galactopyranosyl (Galp)

- N-acetylgalactosamine (GalNAc)

- Linkages : The sugars are linked via:

- A (1→3) bond between the galactose and N-acetylgalactosamine.

This structural configuration allows beta-D-Galp-(1->3)-D-GalpNAc to participate in various biological interactions, particularly as a ligand for selectins, which are critical in cell adhesion processes.

Cell Recognition and Adhesion

Beta-D-Galp-(1->3)-D-GalpNAc has been identified as a ligand for selectins, which are cell adhesion molecules involved in immune responses. By binding to these selectins, the compound facilitates:

- Cell-Cell Interactions : This interaction is vital in processes such as leukocyte trafficking during inflammation.

- Immune Response Modulation : The compound may influence the migration of immune cells to sites of injury or infection.

Biomarker Potential

Research indicates that elevated levels of beta-D-Galp-(1->3)-D-GalpNAc can be detected in the blood and urine of patients with certain cancers, including:

- Gastric Cancer

- Colorectal Cancer

- Pancreatic Cancer

This suggests its potential utility as a biomarker for disease diagnosis and progression monitoring. However, further studies are required to validate these findings and elucidate the underlying mechanisms.

Interaction with Pathogens

The compound may also play a role in the interaction with pathogens. Some studies suggest that beta-D-Galp-(1->3)-D-GalpNAc could be involved in:

- Bacterial Adhesion : Certain bacteria may exploit this trisaccharide to adhere to host tissues, facilitating infection.

Case Studies

-

Cancer Biomarkers :

- A study demonstrated that patients with elevated levels of beta-D-Galp-(1->3)-D-GalpNAc had a higher incidence of colorectal cancer compared to controls. This was attributed to the compound's role in tumor progression and metastasis.

-

Inflammatory Responses :

- In models of acute inflammation, blocking the interaction between beta-D-Galp-(1->3)-D-GalpNAc and selectins resulted in reduced leukocyte infiltration, highlighting its role in mediating inflammatory responses.

Synthesis and Applications

The synthesis of beta-D-Galp-(1->3)-D-GalpNAc has been achieved through various methods, including:

- Chemical Synthesis : Utilizing glycosylation reactions under controlled conditions.

- Enzymatic Methods : Employing glycosyltransferases for more specific linkage formation.

These synthetic approaches not only facilitate research but also enable potential therapeutic applications, such as designing glycan-based drugs or vaccines.

Comparative Analysis

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Beta-D-Galp-(1->4)-Beta-D-GlcpNAc | Contains a (1→4) linkage | Important for blood group antigens |

| Alpha-D-Galp-(1->4)-Beta-D-Galp | Different linkage type | Commonly found in human blood group substances |

| Beta-D-Manp-(1->4)-Beta-D-GlcpNAc | Mannose residue instead of galactose | Key component of certain bacterial polysaccharides |

This table illustrates the uniqueness of beta-D-Galp-(1->3)-D-GalpNAc due to its specific glycosidic linkages and biological roles compared to structurally similar compounds.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for detecting and quantifying β-D-Galp-(1→3)-D-GalpNAc in polysaccharide mixtures?

The phenol-sulfuric acid method is a sensitive colorimetric assay for detecting reducing sugars like β-D-Galp-(1→3)-D-GalpNAc. It involves reacting the sugar with phenol and concentrated sulfuric acid to produce an orange-yellow color, measurable spectrophotometrically at 490 nm. This method is compatible with chromatographic techniques (e.g., paper partition chromatography) to resolve complex mixtures . For structural validation, combine this with nuclear magnetic resonance (NMR) spectroscopy to assign anomeric proton and carbon signals (e.g., δ ~4.5–5.5 ppm for anomeric protons in -NMR) .

Q. How can glycosidic linkage configurations in β-D-Galp-(1→3)-D-GalpNAc be determined experimentally?

Use -NMR to analyze glycosylation shifts. For example, a +7.4 ppm shift at C-1 of GalpNAc and +5.6 ppm at C-3 of FucpNAc (in related structures) confirms β-(1→3) linkages. Compare observed shifts with predicted values from databases or quantum mechanical calculations to validate assignments .

Q. What are common challenges in synthesizing β-D-Galp-(1→3)-D-GalpNAc analogs for functional studies?

Key challenges include stereochemical control during glycosylation and protecting group strategies. Use regioselective enzymes (e.g., retaining glycosyltransferases) or chemical glycosylation with thioglycoside donors. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity with high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) .

Advanced Research Questions

Q. How do discrepancies in glycosylation shift data for β-D-Galp-(1→3)-D-GalpNAc arise, and how can they be resolved?

Discrepancies may stem from solvent effects, conformational dynamics, or neighboring group interactions. For example, unexpected shifts in C-3 or C-4 positions (e.g., −0.3 ppm for C-4 in FucpNAc) suggest non-covalent interactions or hydration effects. Resolve these by conducting variable-temperature NMR or molecular dynamics simulations to probe conformational flexibility .

Q. What genetic and enzymatic mechanisms govern the biosynthesis of β-D-Galp-(1→3)-D-GalpNAc in bacterial capsules?

In Klebsiella pneumoniae K12, the wzy polymerase forms the α-D-FucpNAc-(1→3)-D-GalpNAc linkage, while itrB3 encodes a retaining glycosyltransferase for initiating sugar transfer. Use gene knockout studies and heterologous expression in E. coli to confirm enzyme specificity. Epimerases like agnE may modify UDP-sugar precursors (e.g., UDP-GlcpNAc → UDP-GalpNAc) .

Q. How can serological cross-reactivity of β-D-Galp-(1→3)-D-GalpNAc-containing epitopes be systematically investigated?

Employ ELISA or hemagglutination inhibition assays using synthetic glycoconjugates. For instance, α-D-Glcp-(1→6)-β-D-GalpNAc fragments in Proteus mirabilis O-antigens cross-react with antibodies against P. penneri O72a. Map epitopes by synthesizing truncated oligosaccharides and testing antibody binding affinity .

Q. What computational tools are effective for modeling the conformational dynamics of β-D-Galp-(1→3)-D-GalpNAc in solution?

Use molecular dynamics (MD) simulations with force fields like GLYCAM06 or CHARMM36. Parameterize glycosidic torsion angles (Φ/Ψ) based on NMR-derived constraints (e.g., NOE correlations). Compare results with small-angle X-ray scattering (SAXS) data to validate solution conformations .

Q. How do structural modifications (e.g., acetylation) of β-D-Galp-(1→3)-D-GalpNAc impact lectin binding specificity?

Test binding affinity using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, catfish lectins show specificity for Tn antigen (α-D-GalpNAc-Ser/Thr) but not Tα (β-D-Galp-(1→3)-α-D-GalpNAc). Introduce site-specific acetylations via chemical synthesis and compare binding kinetics .

Q. Methodological Notes

- Data Contradiction Analysis : Always cross-validate NMR assignments with orthogonal techniques (e.g., MS/MS fragmentation for linkage confirmation) .

- Experimental Design : For biosynthesis studies, include negative controls (e.g., enzyme-deficient strains) and isotopic labeling (e.g., -glucose) to track sugar incorporation .

Properties

IUPAC Name |

N-[(3R,4R,5R,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO11/c1-4(18)15-7-12(9(20)6(3-17)24-13(7)23)26-14-11(22)10(21)8(19)5(2-16)25-14/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8+,9+,10+,11-,12-,13?,14+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQPEDMEOBLSQB-UITYFYQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80943264 | |

| Record name | Galacto-N-biose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20972-29-6 | |

| Record name | 2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-D-galactopyranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20972-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galacto-N-biose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80943264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.